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Compound of Interest

Compound Name:

Ethyl 1,4,6,7-

tetrahydropyrano[4,3-C]pyrazole-

3-carboxylate

Cat. No.: B1321082 Get Quote

A comprehensive analysis of pyranopyrazole derivatives reveals their significant potential as

versatile scaffolds in drug discovery, with in silico studies demonstrating promising interactions

with a range of therapeutic targets implicated in cancer, inflammation, and microbial infections.

This guide provides a comparative overview of the docking studies of various pyranopyrazole

derivatives, presenting key quantitative data, detailed experimental protocols, and visual

representations of the underlying molecular interactions and biological pathways.

Pyranopyrazole-based compounds have emerged as a privileged heterocyclic motif in

medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] Molecular docking

studies have been instrumental in elucidating the potential mechanisms of action of these

derivatives, predicting their binding affinities and interaction patterns with crucial protein

targets. This guide synthesizes findings from multiple studies to offer a comparative

perspective on their therapeutic potential.

Comparative Docking Performance of
Pyranopyrazole Derivatives
The following tables summarize the quantitative data from various docking studies, showcasing

the binding affinities of different pyranopyrazole derivatives against a panel of validated drug
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targets.

Table 1: Antimicrobial Targets

Derivative Target Protein Organism
Docking Score
(kcal/mol)

Reference

Compound 5c
Escherichia coli

MurB
Escherichia coli - [2]

Compound 5b
Escherichia coli

MurB
Escherichia coli - [2]

Compound 5c
S. aureus DNA

gyrase B

Staphylococcus

aureus
- [2]

Compound 5b
S. aureus DNA

gyrase B

Staphylococcus

aureus
- [2]

Compounds 3d,

4b

Tyrosyl-tRNA

synthetase

Staphylococcus

aureus
- [3]

Compounds D1-

D14
CYP51 Fungi - [4]

Note: Specific binding energy values were not consistently provided in the source material in a

comparable format.

Table 2: Anti-Inflammatory Target (COX-2)
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Derivative Target Protein
Docking Score
(kcal/mol)

Reference

Compound 12
Cyclooxygenase-2

(COX-2)
- [5][6]

Compound 13
Cyclooxygenase-2

(COX-2)
- [5][6]

Compound 11
Cyclooxygenase-2

(COX-2)
- [5][6]

Compound 6
Cyclooxygenase-2

(COX-2)
- [5][6]

Pyranopyrazole

Derivatives

Human COX-2 (PDB:

5KIR)
- [7]

Note: While the studies confirmed strong binding affinities, specific numerical docking scores

for direct comparison were not uniformly available in the abstracts.

Table 3: Anticancer Targets (Protein Kinases)
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Derivative Target Protein PDB Code
Binding
Energy
(kJ/mol)

Reference

Compound 1b VEGFR-2 2QU5 -10.09 [8]

Compound 1d Aurora A 2W1G -8.57 [8]

Compound 2b CDK2 2VTO -10.35 [8]

Compound 6 EGFR - - [9]

Compound 6h EGFR - - [10]

Compound 6j EGFR - - [10]

Pyrazole

Derivatives
RET Kinase 4CKJ -7.14 kcal/mol [11]

M36 C-RAF - - [12]

M76 VEGFR - - [12]

Note: Binding energies are reported as found in the source material. Conversion between

kcal/mol and kJ/mol can be done using the factor 1 kcal = 4.184 kJ.

Experimental Protocols for Molecular Docking
The methodologies employed in the cited studies for molecular docking simulations share

common principles, although specific parameters may vary. A generalized workflow is outlined

below.

I. Ligand and Protein Preparation
Ligand Preparation: The 3D structures of the pyranopyrazole derivatives are typically

sketched using chemical drawing software and subsequently optimized to their lowest

energy conformation. This is often achieved using computational chemistry packages and

force fields like MMFF94.

Protein Preparation: The crystal structure of the target protein is retrieved from the Protein

Data Bank (PDB). Water molecules and co-crystallized ligands are generally removed. Polar
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hydrogen atoms and Kollman charges are added to the protein structure.

II. Docking Simulation
Software: Commonly used software for docking studies includes AutoDock, PyRx, and

AutoDock Vina.[7][8][13]

Grid Box Definition: A grid box is defined around the active site of the target protein to specify

the search space for the ligand. The dimensions and coordinates of the grid box are crucial

for accurate docking.

Docking Algorithm: The docking software employs algorithms, such as the Lamarckian

Genetic Algorithm in AutoDock, to explore various conformations and orientations of the

ligand within the protein's active site.

Scoring Function: A scoring function is used to estimate the binding affinity of each ligand

pose. The pose with the lowest binding energy is typically considered the most favorable.

III. Analysis of Results
The results of the docking simulation are analyzed to identify the best-docked conformation

based on the binding energy. The interactions between the ligand and the protein, such as

hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the

binding mode.

Visualizing Molecular Interactions and Pathways
The following diagrams, generated using Graphviz, illustrate key concepts related to the

docking studies of pyranopyrazole derivatives.
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A generalized workflow for molecular docking studies.
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Inhibition of a receptor tyrosine kinase signaling pathway.
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Logical flow from compound to therapeutic effect.

In conclusion, the comparative docking studies of pyranopyrazole derivatives highlight their

potential as lead compounds for the development of novel therapeutics. The favorable binding

energies and interaction patterns observed across a range of targets underscore the versatility

of this chemical scaffold. Further experimental validation is warranted to translate these in silico

findings into tangible clinical applications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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